2-[2-(2-hydroxyethoxy)phenoxy]ethyl N-(1,1-dioxothiolan-3-yl)carbamodithioate
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Overview
Description
2-[2-(2-hydroxyethoxy)phenoxy]ethyl N-(1,1-dioxothiolan-3-yl)carbamodithioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both phenoxy and carbamodithioate groups, making it an interesting subject for research in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-hydroxyethoxy)phenoxy]ethyl N-(1,1-dioxothiolan-3-yl)carbamodithioate typically involves multiple steps. The initial step often includes the preparation of the phenoxyethanol derivative, followed by the introduction of the carbamodithioate group. Common reagents used in these reactions include phenol, ethylene oxide, and thiol-containing compounds. Reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-hydroxyethoxy)phenoxy]ethyl N-(1,1-dioxothiolan-3-yl)carbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)phenoxy]ethyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S3/c17-6-7-20-13-3-1-2-4-14(13)21-8-9-23-15(22)16-12-5-10-24(18,19)11-12/h1-4,12,17H,5-11H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFNXYXRWPFTLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)SCCOC2=CC=CC=C2OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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